4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone
Overview
Description
4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone is a chemical compound with the molecular formula C15H17NO3S and a molecular weight of 291.36538 g/mol This compound is characterized by its pyridinone core structure, which is substituted with three methyl groups and a sulfonyl group attached to a methylphenyl ring
Preparation Methods
The synthesis of 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone typically involves several stepsThe reaction conditions often require specific catalysts and reagents to ensure the desired substitutions occur efficiently . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group and the pyridinone core play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone include:
1H-Benzimidazole-6-carboxamide, 4-[(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl]oxy]-N,N,2-trimethyl-1-[(4-methylphenyl)sulfonyl]-: This compound shares a similar sulfonyl group and aromatic structure but differs in the core heterocycle.
7-hydroxy-N,N,2-trimethyl-3-tosyl-3H-benzo[d]imidazole-5-carboxamide: Another related compound with a benzimidazole core and similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridinone core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5,6-trimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9-5-7-13(8-6-9)20(18,19)14-11(3)10(2)12(4)16-15(14)17/h5-8H,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUKAFKVJABUKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=C(NC2=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332240 | |
Record name | 4,5,6-trimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666631 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321431-56-5 | |
Record name | 4,5,6-trimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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